2,7-Dibromo-9,9-didecyl-9H-fluorene
Overview
Description
2,7-Dibromo-9,9-didecyl-9H-fluorene is an organic compound with the molecular formula C₃₃H₄₈Br₂. It is a derivative of fluorene, where two bromine atoms are substituted at the 2 and 7 positions, and two decyl groups are attached to the 9 position. This compound is known for its applications in organic electronics, particularly in the synthesis of semiconducting polymers.
Mechanism of Action
Target of Action
2,7-Dibromo-9,9-didecyl-9H-fluorene is primarily used in the synthesis of polymer semiconductors . It is also used as an intermediate for polymeric light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) . The primary targets of this compound are therefore the molecular structures involved in these devices.
Mode of Action
The compound interacts with its targets through chemical reactions, specifically Suzuki coupling or Stille coupling reactions . These reactions facilitate the formation of carbon-carbon bonds, which are crucial in the synthesis of polymers.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of polymer semiconductors . The compound’s role in these pathways is to provide the necessary building blocks for the formation of the polymer chains.
Pharmacokinetics
Its solubility, stability, and reactivity are crucial factors in its effectiveness in the synthesis processes .
Result of Action
The result of the action of this compound is the successful synthesis of polymer semiconductors . These polymers are used in various applications, including LEDs and OLEDs, which are known for their pure blue emission and efficient electroluminescence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-didecyl-9H-fluorene typically involves the bromination of 9,9-didecylfluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The compound is then purified through recrystallization or column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9,9-didecyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions like Suzuki coupling or Stille coupling.
Oxidation and Reduction: The compound can undergo oxidation to form fluorenone derivatives or reduction to remove the bromine atoms.
Common Reagents and Conditions
Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids to substitute the bromine atoms with aryl or alkyl groups.
Stille Coupling: Similar to Suzuki coupling, this reaction uses tin reagents and palladium catalysts to achieve substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound to fluorenone derivatives.
Major Products
Substitution Products: Depending on the reagents used, various substituted fluorenes can be obtained.
Oxidation Products: Fluorenone derivatives are the major products of oxidation reactions.
Scientific Research Applications
2,7-Dibromo-9,9-didecyl-9H-fluorene has several applications in scientific research:
Organic Electronics: It is used in the synthesis of semiconducting polymers for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Material Science: The compound is a precursor for the development of materials with high charge-carrier mobility and good processability.
Chemical Research: It serves as a building block for the synthesis of various functionalized fluorene derivatives used in different chemical studies.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Similar structure but with methyl groups instead of decyl groups.
2,7-Dibromo-9,9-dioctyl-9H-fluorene: Similar structure but with octyl groups instead of decyl groups.
2,7-Dibromo-9H-fluoren-9-one: A fluorenone derivative with bromine substitutions.
Uniqueness
2,7-Dibromo-9,9-didecyl-9H-fluorene is unique due to its long decyl chains, which provide enhanced solubility and processability compared to its shorter-chain analogs. This makes it particularly valuable in the synthesis of high-performance organic electronic materials.
Properties
IUPAC Name |
2,7-dibromo-9,9-didecylfluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48Br2/c1-3-5-7-9-11-13-15-17-23-33(24-18-16-14-12-10-8-6-4-2)31-25-27(34)19-21-29(31)30-22-20-28(35)26-32(30)33/h19-22,25-26H,3-18,23-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYANTSRYXOALQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394780 | |
Record name | 9,9-Didecyl-2,7-dibromofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175922-78-8 | |
Record name | 9,9-Didecyl-2,7-dibromofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dibromo-9,9-didecylfluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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